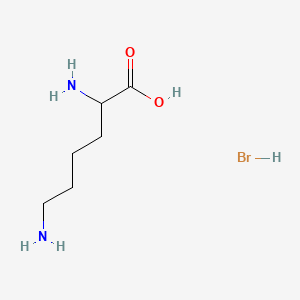

Lysine xhydrobromide

Description

Lysine xhydrobromide (chemical formula pending verification) is a brominated derivative of lysine, an essential amino acid critical for protein synthesis and metabolic functions. The "x" in the name suggests a variable stoichiometric ratio of hydrobromic acid (HBr) to lysine, which may influence its solubility, stability, and reactivity compared to other lysine salts like lysine hydrochloride or lysine monohydrate.

Properties

IUPAC Name |

2,6-diaminohexanoic acid;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.BrH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXAGTSTSPYCEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BrN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lysine xhydrobromide can be synthesized through the reaction of lysine with hydrobromic acid. The process involves dissolving lysine in water and adding hydrobromic acid to the solution. The reaction is typically carried out at room temperature, and the product is obtained by crystallization .

Industrial Production Methods

In industrial settings, lysine xhydrobromide is produced using large-scale reactors where lysine and hydrobromic acid are combined under controlled conditions. The product is then purified through crystallization and drying processes to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Hydrolysis of p-Nitrophenyl Acetate (pNPA)

Both L-lysine hydrochloride and poly-L-lysine hydrobromide catalyze the hydrolysis of pNPA, a model ester substrate. Key findings include:

-

pH Dependence : Reactions occur between pH 7.0–10.0, with an optimal pH of ~9.65 .

-

Reaction Mechanism : The ε-amino group of lysine acts as a nucleophile, attacking the carbonyl carbon of pNPA to form an acyl-lysine intermediate, followed by hydrolysis to release p-nitrophenol (Figure 1) .

-

Rate Enhancement by Poly-L-lysine : The polymeric form reacts faster across all tested pH values, attributed to cooperative effects of adjacent lysine residues (Table 1) .

Table 1: Initial Reaction Rates of pNPA Hydrolysis

| pH | Substrate (mg/mL) | Reaction Rate (ΔOD/min) |

|---|---|---|

| 8.0 | 0.200 | Control: 0.9 × 10⁻³; Lysine: 2.0 × 10⁻³; Polylysine: 1.6 × 10⁻³ |

| 9.65 | 0.200 | Control: 55 × 10⁻³; Lysine: 70 × 10⁻³; Polylysine: 76 × 10⁻³ |

Stimulation of Arachidonic Acid Metabolism

Poly-L-lysine hydrobromide (molecular weight >30 kDa) induces calcium-dependent phospholipase A₂ activation in fibroblasts, leading to:

-

Arachidonic Acid Release : Hydrolysis of membrane phospholipids generates free arachidonic acid .

-

Prostaglandin Synthesis : Released arachidonic acid is metabolized via cyclooxygenase (COX) and lipoxygenase (LOX) pathways to produce prostaglandins and hydroxyeicosatetraenoic acids (HETEs) .

-

Specificity : Requires polycations with >140 lysine residues; polyanions or neutral polymers show no activity .

Bioconjugation and Chemical Modifications

Lysine’s primary amine group enables diverse bioconjugation reactions, applicable to lysine hydrobromide derivatives:

-

Iminoboronate Formation : Reacts with 2-formylphenylboronic acid (2FPBA) to form stable iminoboronates at pH 7.0 (Figure 2) .

-

Quinolylation : Reagents like zoliniums selectively modify lysine residues in peptides and proteins under mild conditions (pH 8.0, 25°C) .

-

Thiol-Mediated Proximity Labeling : Electrophilic reagents (e.g., tunable amine-reactive electrophiles) enable site-specific lysine labeling via cysteine-lysine crosslinking .

Structural and Functional Implications

-

Polymeric vs. Monomeric Reactivity : Poly-L-lysine hydrobromide’s enhanced catalytic activity in pNPA hydrolysis stems from increased local nucleophile concentration and cooperative binding .

-

Counterion Effects : Bromide ions may influence solubility and charge distribution, though direct comparisons with lysine hydrochloride remain underexplored .

Scientific Research Applications

Lysine xhydrobromide has a wide range of applications in scientific research:

Cell Culture: It is used as a coating agent to enhance cell adhesion to culture surfaces.

Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces.

Drug Delivery: Lysine xhydrobromide is explored for its potential in drug delivery systems due to its ability to form stable complexes with drugs.

Gene Therapy: It is used in gene therapy research for its ability to condense plasmid DNA and facilitate gene delivery.

Mechanism of Action

Lysine xhydrobromide exerts its effects primarily through electrostatic interactions. The positively charged lysine residues interact with negatively charged cell membranes, enhancing cell adhesion. In drug delivery and gene therapy, the compound forms stable complexes with drugs and DNA, facilitating their transport and uptake by cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Lysine derivatives are typically classified by their counterions or functional modifications. Key comparators include:

| Compound | CAS Number | Molecular Formula | Solubility (H₂O) | Stability (pH 7.4) | Applications |

|---|---|---|---|---|---|

| Lysine Hydrochloride | 657-27-2 | C₆H₁₄N₂O₂·HCl | High | Stable | Dietary supplements, buffering |

| Lysine Monohydrate | 39665-12-8 | C₆H₁₄N₂O₂·H₂O | Moderate | Hygroscopic | Pharmaceuticals, animal feed |

| Lysine Xhydrobromide | Not listed | Pending verification | Moderate-High⁴ | Sensitive to light¹ | Research intermediate |

| Xylazine Hydrochloride | 23076-35-9 | C₁₂H₁₆N₂S·HCl | High | Stable | Veterinary sedative³ |

Notes:

- Lysine xhydrobromide’s solubility and stability are inferred from brominated analogs (e.g., arginine hydrobromide) .

- Unlike xylazine hydrochloride (a veterinary sedative), lysine xhydrobromide lacks documented therapeutic use but shares structural similarities in halogenation .

Stability and Reactivity

- Brominated lysine derivatives generally exhibit higher reactivity in nucleophilic substitution reactions compared to hydrochlorides, making them valuable in synthetic chemistry. However, lysine xhydrobromide’s light sensitivity may limit its utility in long-term formulations .

Research Findings and Gaps

- Microbial Studies: Lysine derivatives (e.g., "Lysine 100") were tested in microbial batch cultures, revealing differential metabolic impacts between acetylated (Q-type) and deacetylated (R-type) forms .

Biological Activity

Lysine hydrobromide, particularly in its polymeric forms such as poly-L-lysine hydrobromide, exhibits a range of biological activities that make it significant in various biomedical applications. This article explores the biological activity of lysine hydrobromide, focusing on its antitumor effects, antimicrobial properties, and its role in cell culture.

Antitumor Activity

Research indicates that lysine-based compounds, particularly isopeptides and poly-L-lysine, have notable antitumor effects. A study demonstrated that these compounds can inhibit cell proliferation in various tumor models without exhibiting toxic side effects. The compounds were tested on human erythroleukemia cells (K-562) and several transplantable mouse tumors, including L1210 lymphoid leukemia and Ehrlich ascites carcinoma. The results showed a significant increase in survival rates among treated animals compared to controls, particularly with polymers of a specific molecular weight (Mw 10.2–15.4 kD) that exhibited the strongest antiproliferative effects .

| Tumor Model | Effect of Lysine Isopeptides | Survival Rate Increase |

|---|---|---|

| K-562 (human leukemia) | Inhibition of cell proliferation | Significant |

| L1210 (lymphoid leukemia) | Increased survival rates | High |

| P388 (macrophage tumor) | Decreased tumor growth | High |

| Ehrlich carcinoma | Reduced size and number of metastases | High |

Antimicrobial Properties

Poly-L-lysine hydrobromide has been evaluated for its antimicrobial activity against various pathogens. A study found that star-shaped poly-L-lysine polymers exhibited bactericidal properties against Staphylococcus aureus and Pseudomonas aeruginosa. The linear poly-L-lysine demonstrated effective killing at concentrations as low as 1 μM, with log reductions in colony-forming units ranging from 2.7 to 3.6 . This suggests that lysine derivatives can serve as potent antimicrobial agents, potentially useful in treating infections or preventing biofilm formation.

Cell Culture Applications

Lysine hydrobromide is widely used in cell culture due to its ability to enhance cell adhesion. Poly-D-lysine hydrobromide is commonly employed as a coating agent for culture plates, facilitating the attachment of various cell types, including glial precursor cells and tanycytes. The surface coverage provided by poly-D-lysine allows for improved electrostatic interactions between the negatively charged cell membranes and the positively charged substrate, promoting better cell viability and growth .

Table: Properties of Poly-D-Lysine Hydrobromide

| Property | Value |

|---|---|

| Molecular Weight | 70,000 - 150,000 |

| Solubility | Soluble in water (50 mg/mL) |

| Surface Coverage | 4 μg/cm² |

| Storage Temperature | -20°C |

Case Studies

- Antitumor Efficacy : In a controlled study involving mice with transplanted tumors, treatment with epsilon-poly-L-lysine resulted in enhanced survival rates and reduced tumor size compared to untreated controls. This highlights the potential of lysine derivatives in cancer therapy .

- Antimicrobial Activity : Clinical isolates of S. aureus were subjected to treatment with poly-L-lysine polymers, demonstrating significant reductions in biofilm viability, suggesting their application in infection control within clinical settings .

Q & A

Q. How should researchers conduct a comprehensive literature review on Lysine xhydrobromide to identify knowledge gaps?

- Methodological Answer : Begin by querying authoritative chemical databases (e.g., Cambridge Structural Database, ChEMBL, ChemSpider) to gather crystallographic, thermodynamic, and synthetic data . Use Boolean operators to refine searches (e.g., "lysine xhydrobromide AND synthesis"). Prioritize primary sources (peer-reviewed journals) over secondary sources (reviews) to minimize bias . Organize findings thematically (e.g., synthesis routes, spectroscopic properties) and critically evaluate experimental conditions (e.g., solvent systems, temperature) to identify inconsistencies or understudied areas .

Q. What experimental design principles are critical for initial studies on Lysine xhydrobromide synthesis?

Q. Which statistical methods are appropriate for analyzing spectroscopic data of Lysine xhydrobromide?

- Methodological Answer : For NMR/IR data, apply multivariate analysis (e.g., PCA) to identify spectral patterns linked to structural variations . For purity assays (e.g., HPLC), use t-tests or ANOVA to compare means across experimental groups, reporting confidence intervals (95%) and effect sizes . Address outliers via Grubbs’ test and validate assumptions of normality (Shapiro-Wilk test) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for Lysine xhydrobromide across studies?

- Methodological Answer : First, verify experimental parameters (e.g., crystallization solvents, diffraction protocols) from conflicting studies . Replicate key experiments under standardized conditions. Compare unit cell parameters and space groups using software like Mercury CSD. If discrepancies persist, conduct ab initio structure prediction (e.g., DFT calculations) to identify thermodynamically stable conformers . Publish raw diffraction data in open repositories for peer validation .

Q. What strategies optimize reaction conditions for high-purity Lysine xhydrobromide synthesis?

- Methodological Answer : Employ response surface methodology (RSM) to model nonlinear relationships between variables (e.g., pH, temperature) . Use in situ monitoring (e.g., FTIR, Raman spectroscopy) to track intermediate formation and adjust conditions dynamically. Purify via recrystallization in ethanol/water mixtures, assessing purity via DSC (melting point consistency) and mass spectrometry . Compare yields against kinetic simulations (e.g., Arrhenius plots) to validate mechanistic hypotheses .

Q. How can computational modeling be integrated with experimental approaches to study Lysine xhydrobromide’s stability?

- Methodological Answer : Combine molecular dynamics (MD) simulations to predict degradation pathways (e.g., hygroscopicity-driven hydrolysis) with accelerated stability testing (40°C/75% RH for 6 months) . Validate predictions using LC-MS to identify degradation products. Cross-reference results with quantum mechanical calculations (e.g., bond dissociation energies) to prioritize lab experiments . Publish computational workflows (e.g., GitHub repositories) for transparency .

Methodological Frameworks

- Literature Review : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

- Data Contradictions : Apply PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables in conflicting studies .

- Reporting Standards : Follow IMRaD structure (Introduction, Methods, Results, Discussion) with emphasis on raw data appendices and error analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.